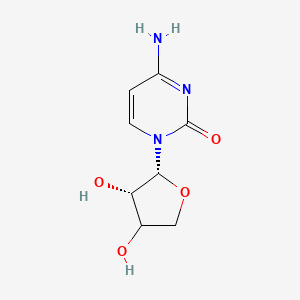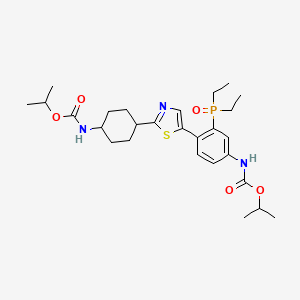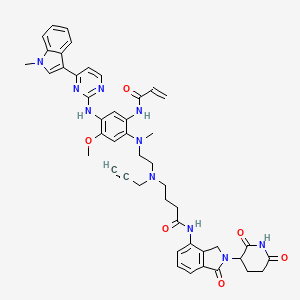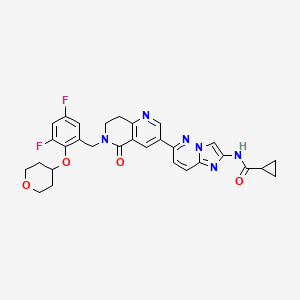
1-(alpha-L-Threofuranosyl)cytosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(alpha-L-Threofuranosyl)cytosine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis .
Vorbereitungsmethoden
The synthesis of 1-(alpha-L-Threofuranosyl)cytosine involves multiple steps. One method starts with L-ascorbic acid, which undergoes a Vorbrüggen reaction to conjugate 5-iodo-cytosine to an orthogonally protected threose sugar . The synthetic route includes the following steps:
- Preparation of 5-iodo-1-(2′-O-benzoyl-α-L-threofuranosyl)-cytosine nucleoside.
- Deprotection and purification to obtain the final product.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1-(alpha-L-Threofuranosyl)cytosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside analog, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Common reagents for substitution reactions include halogenated compounds and nucleophiles. These reactions can introduce new functional groups to the molecule.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different biological activities.
Wissenschaftliche Forschungsanwendungen
1-(alpha-L-Threofuranosyl)cytosine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids.
Biology: The compound is studied for its role in DNA synthesis inhibition and apoptosis induction.
Industry: The compound can be used in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(alpha-L-Threofuranosyl)cytosine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets DNA polymerases, preventing the replication of cancer cells. This leads to cell cycle arrest and programmed cell death .
Vergleich Mit ähnlichen Verbindungen
1-(alpha-L-Threofuranosyl)cytosine is unique among nucleoside analogs due to its specific structure and biological activity. Similar compounds include:
2’-Deoxycytidine: Another nucleoside analog with anticancer properties.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Gemcitabine: A nucleoside analog used in chemotherapy.
Compared to these compounds, this compound has a distinct mechanism of action and targets specific malignancies .
Eigenschaften
Molekularformel |
C8H11N3O4 |
|---|---|
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O4/c9-5-1-2-11(8(14)10-5)7-6(13)4(12)3-15-7/h1-2,4,6-7,12-13H,3H2,(H2,9,10,14)/t4?,6-,7+/m0/s1 |
InChI-Schlüssel |
RPXKLKGKUUDJFW-RUJZHYJYSA-N |
Isomerische SMILES |
C1C([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
Kanonische SMILES |
C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)





![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)


![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)

![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)

